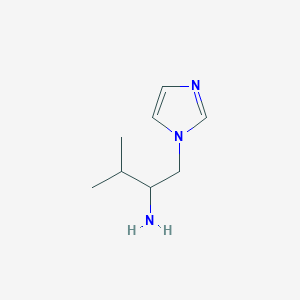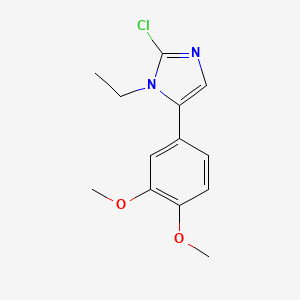
1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a chloro group at position 2 and a 3,4-dimethoxyphenyl group at position 5, along with an ethyl group at position 1
Preparation Methods
The synthesis of 1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- can be achieved through several routes. One common method involves the reaction of 2-chloro-1-ethylimidazole with 3,4-dimethoxybenzaldehyde under acidic conditions to form the desired product. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at position 2 can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reaction with an amine in the presence of a base like sodium hydride can yield the corresponding amino derivative.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules that can modulate specific biological pathways. Its imidazole ring is a common motif in many bioactive compounds.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting or activating enzymatic functions. The chloro and dimethoxyphenyl groups can enhance binding affinity and selectivity towards specific molecular targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- can be compared with other imidazole derivatives such as:
1H-Imidazole, 2-chloro-1-methyl-: Similar in structure but with a methyl group instead of an ethyl group, leading to differences in reactivity and biological activity.
1H-Imidazole, 2-bromo-5-(3,4-dimethoxyphenyl)-1-ethyl-:
1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-propyl-: The propyl group introduces additional steric hindrance, affecting the compound’s interactions with other molecules.
The uniqueness of 1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1049118-59-3 |
|---|---|
Molecular Formula |
C13H15ClN2O2 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
2-chloro-5-(3,4-dimethoxyphenyl)-1-ethylimidazole |
InChI |
InChI=1S/C13H15ClN2O2/c1-4-16-10(8-15-13(16)14)9-5-6-11(17-2)12(7-9)18-3/h5-8H,4H2,1-3H3 |
InChI Key |
WLLMFCCKNFDGIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=C1Cl)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-(2-Aminopropanoylamino)acetyl]amino]propanoic acid](/img/structure/B12111470.png)

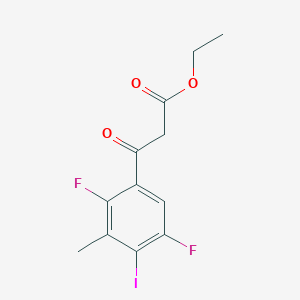
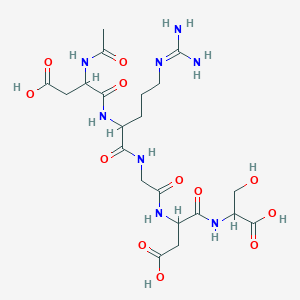

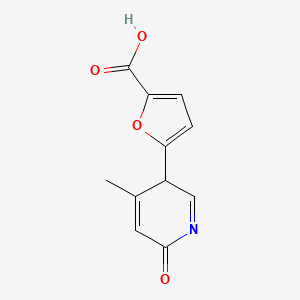


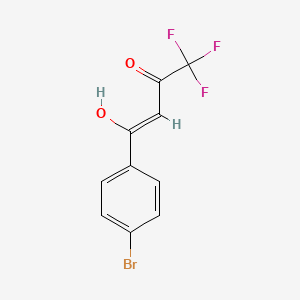

![7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12111538.png)
